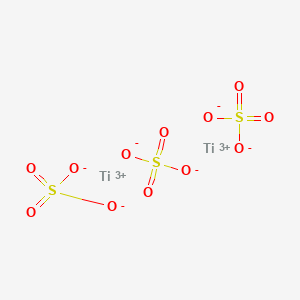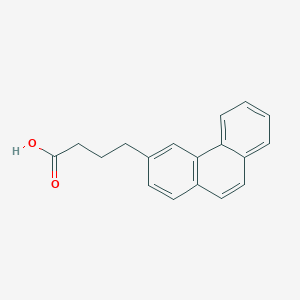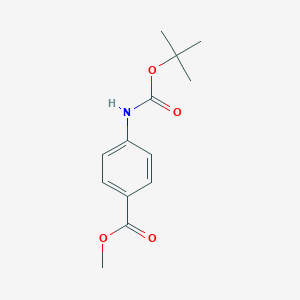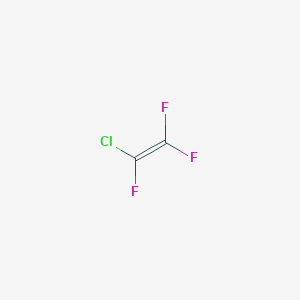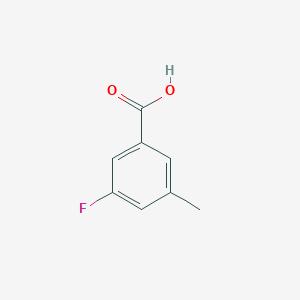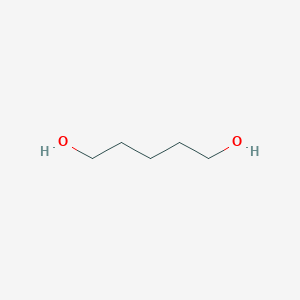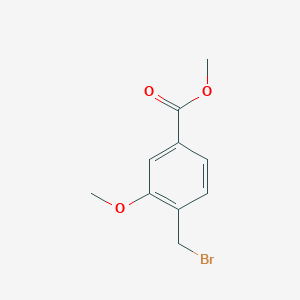
4,8-二氯-2-(三氟甲基)喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8-Dichloro-2-(trifluoromethyl)quinoline is a chemical compound that belongs to the quinoline family, characterized by the presence of a trifluoromethyl group and two chlorine atoms on the quinoline ring. This structure is a key intermediate in the synthesis of various pharmaceutical and agrochemical products due to its potential biological activities and its ability to interact with different biological targets.
Synthesis Analysis
The synthesis of related 4-amino-2-(trifluoromethyl)quinolines can be achieved via an intramolecular Friedel–Crafts reaction, which involves the cyclization of 2-(1-(arylamino)-2,2,2-trifluoroethylidene)malononitrile derivatives. These derivatives are prepared from N-aryl-2,2,2-trifluoroacetimidoyl chlorides and malononitrile under ambient conditions or microwave irradiation, yielding a variety of 4-amino-2-(trifluoromethyl)quinolines in good to excellent yields without the need for purification .
Molecular Structure Analysis
The molecular structures of Schiff base compounds derived from 4-hydrazinyl-8-(trifluoromethyl)quinoline have been examined using X-ray crystallography and theoretical calculations. These compounds exhibit a planar quinoline ring with the trifluoromethyl group lying in the plane of the quinoline ring. Weak π-stacking interactions contribute to the crystal packing, and the molecular shapes have been analyzed using Hirshfeld surface analysis .
Chemical Reactions Analysis
The reactivity of 8-(dimesitylboryl)quinoline, a bifunctional ambiphilic molecule, has been studied, showing rapid hydrolysis and the formation of coordination complexes with metals such as Cu(I), Ag(I), and Pd(II). The coordination involves the quinolinyl nitrogen and, in some cases, π-interaction or cyclometalation . Additionally, radical cyclization of trifluoroacetimidoyl chlorides with alkynes under visible light can catalytically synthesize 2-trifluoromethyl quinolines, which are important intermediates for pharmaceutical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,8-Dichloro-2-(trifluoromethyl)quinoline and its derivatives can be inferred from the studies of similar compounds. For instance, the photophysical properties of hybridized 4-trifluoromethyl-(1,2,3-triazol-1-yl)quinoline systems have been evaluated, showing selective DNA/HSA bio-interactions and molecular docking studies . The crystal structures of isomeric quinolines reveal the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in their supramolecular arrangements . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications.
科学研究应用
防腐应用
喹啉衍生物,包括具有卤素和三氟甲基的衍生物,因其作为防腐剂的有效性而闻名。这些化合物由于能够与金属表面形成稳定的螯合络合物,因此在保护金属材料免受腐蚀方面表现出良好的性能。这种作用归因于喹啉衍生物的高电子密度,这促进了与金属原子的强吸附和配位键合(Verma、Quraishi 和 Ebenso,2020) 阅读更多.
有机电子和传感器应用
喹啉及其衍生物,包括喹喔啉类似物,由于其优异的 π-π 堆叠能力和电子缺乏,在有机电子器件和传感器的开发中发挥着至关重要的作用。这些特性使喹啉基化合物非常适合用作半导体、液晶和光电材料,例如有机发光二极管 (OLED)、光电转换元件和非线性光学生色团(Segura、Juárez、Ramos 和 Seoane,2015) 阅读更多.
抗癌和抗菌应用
喹啉和喹喔啉生物碱因其生物活性特性而被广泛研究。这些类别的许多天然和合成类似物表现出显着的生物活性,包括抗肿瘤、抗菌、抗真菌和抗病毒作用。值得注意的是,奎宁和喜树碱等化合物为抗疟疾和抗癌药物的开发铺平了道路。这突出了喹啉衍生物在药物发现和开发中的治疗潜力(Shang 等,2018) 阅读更多.
污染物的环境降解
喹啉化合物也因其在污染物环境降解中的作用而被研究。由于喹啉的双环结构稳定,分解喹啉的挑战导致了对其降解的有效方法的研究。这对于减轻喹啉对人类健康和生态环境的不利影响至关重要,因为它是各种工业过程中常见的副产品。创新的降解技术,尤其是生物降解,为减少喹啉污染和利用其碳和氮含量而不损害环境提供了有希望的解决方案(Luo 等,2020) 阅读更多.
安全和危害
属性
IUPAC Name |
4,8-dichloro-2-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3N/c11-6-3-1-2-5-7(12)4-8(10(13,14)15)16-9(5)6/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLBOMMZLXFMAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371670 |
Source


|
| Record name | 4,8-dichloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dichloro-2-(trifluoromethyl)quinoline | |
CAS RN |
18706-35-9 |
Source


|
| Record name | 4,8-dichloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18706-35-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8,9,10,11-Tetrahydrobenzo[a]anthracen-8-ol](/img/structure/B104666.png)
![8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole](/img/structure/B104667.png)
